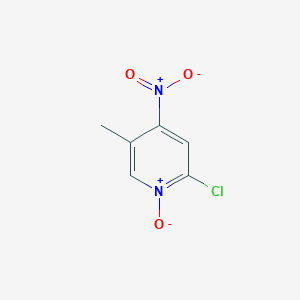

2-Chloro-5-methyl-4-nitropyridine N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJQKWNJVPTPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487987 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60323-96-8 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methyl-4-nitropyridine N-oxide CAS number

An In-Depth Technical Guide to 2-Chloro-5-methyl-4-nitropyridine N-oxide

CAS Number: 60323-96-8

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Compound Overview and Significance

This compound (CAS No. 60323-96-8) is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, endows it with unique electronic properties and a versatile reactivity profile. The N-oxide functionality, first described by Meisenheimer in the early 20th century, significantly alters the electron distribution of the pyridine ring compared to its parent pyridine, making it more susceptible to both nucleophilic and electrophilic substitution.[3] This heightened reactivity, particularly the activation of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr), makes it a valuable building block in the synthesis of complex molecules.[3] Its most notable application is as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [1][2][5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 188.57 g/mol | [1][2][7] |

| Melting Point | 154-155 °C | [1] |

| Appearance | Yellow Solid / Powder | [5][8] |

| Polar Surface Area | 71.3 Ų | [7] |

| EINECS | 813-043-2 | [1] |

| HS Code | 2933399090 | [1] |

Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine N-oxide

The synthesis of this compound is typically achieved through the nitration of its precursor, 2-chloro-5-methylpyridine N-oxide. The choice of a potent nitrating mixture, such as a combination of concentrated nitric and sulfuric acids, is critical. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro-substituent and achieve nitration at the C-4 position.

Step-by-Step Experimental Protocol

Materials:

-

2-chloro-5-methylpyridine-1-oxide (56.4 g)

-

Concentrated Nitric Acid (165 mL)

-

Concentrated Sulfuric Acid (209 mL)

-

Ice water

-

Sodium Carbonate solution

-

Chloroform (hot)

-

Anhydrous Sodium Sulfate

Procedure: [5]

-

Preparation of the Nitrating Mixture: In a suitable reaction vessel, carefully prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid. Cool the mixture as the process is exothermic.

-

Addition of Starting Material: To the stirred nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide. Control the rate of addition to maintain the reaction temperature.

-

Reaction: Heat the reaction mixture and stir at 100 °C for 2 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water. This step quenches the reaction and precipitates the product.

-

pH Adjustment: Adjust the pH of the aqueous solution to 2-3 using a sodium carbonate solution. This neutralizes the excess strong acids.

-

Isolation of Solid Product: Collect the resulting yellow solid by filtration and wash it with ice water.

-

Extraction of Aqueous Phase: Combine the filtrates and extract them with hot chloroform. The product has some solubility in the aqueous phase, and this step maximizes the yield.

-

Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Expected Yield: Approximately 59.1 g (80% yield) of 2-chloro-5-methyl-4-nitropyridine-1-oxide.[5]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the N-oxide, the nitro group, and the chloro group creates a powerful synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-2 position is highly activated towards displacement by nucleophiles. This is due to the strong electron-withdrawing effects of both the adjacent N-oxide group and the nitro group at the C-4 position, which stabilize the negatively charged Meisenheimer complex intermediate.[3] This allows for the facile introduction of a wide range of functionalities at this position.

-

Reduction of the Nitro Group: The 4-nitro group can be selectively reduced to an amino group (NH₂). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization or acylation, providing a gateway to diverse classes of substituted pyridine derivatives.[3]

-

Deoxygenation of the N-oxide: The N-oxide function can be removed at a desired stage in a synthetic sequence to yield the corresponding pyridine derivative.[3]

-

Combined Reduction: A significant transformation involves the simultaneous reduction of both the 4-nitro group and the N-oxide function. For example, hydrogenation using a platinum catalyst can directly yield 2-chloro-5-methyl-4-pyridinamine.[3][4]

Caption: Key Reaction Pathways of the title compound.

Application in Drug Discovery: Synthesis of Finerenone

A prominent application of this compound is its role as a precursor in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used for treating chronic kidney disease associated with type 2 diabetes.[3][4] The synthesis leverages the specific reactivity of the intermediate.

The process involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide using a platinum catalyst to form 2-chloro-5-methyl-4-pyridinamine.[3][4] This key step efficiently reduces both the nitro group and the N-oxide in a single transformation. The resulting aminopyridine is a crucial building block for constructing the core of the Finerenone molecule.

Caption: Simplified workflow for Finerenone Synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as an explosive (mass explosion hazard), harmful if swallowed, and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][9]

-

Handling: Use only in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[11]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

References

- This compound | 60323-96-8 | Benchchem. (URL: )

- 60323-96-8, this compound Formula - ECHEMI. (URL: )

- 60323-96-8(2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Product Description - ChemicalBook. (URL: )

- 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE 60323-98-0 wiki - Guidechem. (URL: )

- 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 - ChemicalBook. (URL: )

- CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc. (URL: )

- This compound | C6H5ClN2O3 | CID 12318010 - PubChem. (URL: )

- This compound SDS, 60323-96-8 Safety D

- Medicinal Chemistry of Drugs with N‑Oxide Functionalities - Semantic Scholar. (URL: )

- 2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder

- SAFETY D

- SAFETY D

- reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (URL: )

- (PDF)

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)

Sources

- 1. echemi.com [echemi.com]

- 2. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 6. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 7. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.indiamart.com [m.indiamart.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

2-Chloro-5-methyl-4-nitropyridine N-oxide molecular weight

An In-depth Technical Guide to 2-Chloro-5-methyl-4-nitropyridine N-oxide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its unique reactivity and its strategic role in the synthesis of complex molecules.

Core Compound Analysis: Physicochemical and Structural Properties

This compound is a highly functionalized pyridine derivative whose synthetic versatility stems from the electronic interplay of its substituents. The N-oxide functionality, first described by Jakob Meisenheimer, profoundly alters the electronic nature of the pyridine ring compared to its parent amine, making it more susceptible to both nucleophilic and electrophilic attack.[1]

The molecular structure features a chlorine atom at the 2-position, a nitro group at the 4-position, and a methyl group at the 5-position. The potent electron-withdrawing effects of the N-oxide and the 4-nitro group create a significant electron deficiency at the 2- and 6-positions. This electronic arrangement is critical as it strongly activates the chlorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] The methyl group at the 5-position provides a modest electron-donating effect.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 188.57 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2][3][4] |

| CAS Number | 60323-96-8 | [1][2][3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 154-155 °C | |

| Topological Polar Surface Area | 71.3 Ų | |

| Storage Temperature | Room temperature | [5] |

Synthesis Protocol: Nitration of 2-Chloro-5-methylpyridine-1-oxide

The standard laboratory synthesis involves the electrophilic nitration of 2-chloro-5-methylpyridine-1-oxide. The choice of a mixed acid system (concentrated nitric and sulfuric acids) is a cornerstone of this process.

Causality of Reagent Choice: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent required to attack the electron-rich N-oxide ring. The N-oxide group directs the incoming electrophile to the 4-position.

Experimental Protocol

Materials:

-

2-chloro-5-methylpyridine-1-oxide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

-

Sodium Carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acid Mixture Preparation: In a flask equipped with a stirrer and cooled in an ice bath, carefully prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid.[2]

-

Substrate Addition: Slowly and portion-wise add 56.4 g of 2-chloro-5-methylpyridine-1-oxide to the cooled acid mixture. Maintain controlled addition to manage the exothermic reaction.[2]

-

Reaction Heating: After the addition is complete, heat the reaction mixture to 100 °C and maintain stirring for 2 hours.[2]

-

Work-up & Quenching: Cool the mixture to room temperature and carefully pour it into a large volume of ice water. This step quenches the reaction and precipitates the product.[2]

-

Neutralization & Isolation: Adjust the pH of the aqueous slurry to 2-3 using a sodium carbonate solution. The resulting yellow solid is collected by filtration and washed thoroughly with ice water.[2]

-

Extraction & Purification: The aqueous filtrates are combined and extracted with several portions of hot chloroform. The organic phases are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[2] A typical yield for this procedure is around 80%.[2]

Synthesis Workflow Diagram

Caption: Key reaction pathways available.

Case Study: Intermediate for the MR Antagonist Finerenone

A prominent application of this compound is its role as a precursor in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone. [1]The key step involves the selective reduction of the starting material to form 2-chloro-5-methyl-4-pyridinamine. [1][6]

Protocol: Catalytic Hydrogenation

This protocol demonstrates a self-validating system where reaction completion can be monitored by techniques like TLC or LC-MS, ensuring the full conversion of the starting material.

Mechanism Insight: This reaction is a powerful example of chemoselectivity. Catalytic hydrogenation under these conditions simultaneously reduces the aromatic nitro group to an amine and removes the N-oxide functionality, a dual transformation that is highly efficient. [1][6] Procedure:

-

Reactor Setup: In a glass pressure reactor equipped with a stirrer, place 29 g of this compound under an argon atmosphere. [6]2. Catalyst Addition: Add 2.9 g of a platinum-based hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) and 320 mL of ethanol. [6]3. Inerting: Seal the reactor and inert the system by pressurizing with argon (3 bar) and venting, repeating this cycle three times. [6]4. Hydrogenation: Pressurize the reactor with hydrogen to 3 bar and maintain the reaction at 30 °C with vigorous stirring for approximately 20 hours, or until reaction monitoring indicates complete consumption of the starting material. [6]5. Work-up: After the reaction is complete, vent the hydrogen pressure and purge the reactor with argon. Filter the reaction mixture to remove the catalyst. The filtrate, containing the desired product 2-chloro-5-methyl-4-pyridinamine, is concentrated under vacuum. [6]

Finerenone Intermediate Synthesis Workflow

Caption: Reduction to a key finerenone precursor.

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate precautions. As with many nitroaromatic compounds, it should be treated as potentially reactive and toxic. [7] Table 2: GHS Hazard Information

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

| Source: PubChem | ||

| [3] | ||

| Handling and Personal Protective Equipment (PPE): |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [8]* Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling. [8][9]* Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particle filter. [8] Storage:

-

Store in a cool, dry, well-ventilated place. [8]* Keep the container tightly closed and store locked up. [8] Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers multiple, distinct avenues for molecular elaboration. Its well-defined reactivity, governed by the electronic interplay of its functional groups, provides medicinal chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

- Benchchem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.

- Guidechem. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE 60323-98-0 wiki.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 60323-96-8(2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Product Description.

- ECHEMI. (n.d.). This compound SDS, 60323-96-8 Safety Data Sheets.

- Apollo Scientific. (2022, May 18). Safety Data Sheet: this compound.

- ECHEMI. (n.d.). This compound Formula.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide.

- IndiaMART. (n.d.). 2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder.

- Capot Chemical. (2009, May 26). MSDS of 2-Chloro-4-nitropyridine-N-oxide.

- ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis.

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

- 1. This compound | 60323-96-8 | Benchchem [benchchem.com]

- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 3. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 7. indiamart.com [indiamart.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

2-Chloro-5-methyl-4-nitropyridine N-oxide chemical properties

An In-Depth Technical Guide to 2-Chloro-5-methyl-4-nitropyridine N-oxide: Properties, Synthesis, and Reactivity for Advanced Drug Development

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in modern organic and medicinal chemistry. Its structure, featuring a pyridine N-oxide core substituted with a chloro, methyl, and nitro group, renders it a versatile and highly activated intermediate for the synthesis of complex molecular architectures. The historical development of pyridine N-oxides, first described by Meisenheimer in 1926, has paved the way for the creation of sophisticated building blocks like this one.[1] The strategic placement of electron-withdrawing and donating groups on the pyridine ring creates a unique electronic landscape, making it a valuable precursor in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical industry.[1][2]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this potent synthetic intermediate.

Physicochemical and Structural Properties

The compound exists as a pale yellow solid and its fundamental properties are summarized below.[3][4] These characteristics are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [4][5][7][8][9] |

| Molecular Weight | 188.57 g/mol | [5][8][9] |

| IUPAC Name | 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | [5] |

| Melting Point | 154-155 °C | [4] |

| Appearance | Pale yellow solid / Powder | [2][3] |

| Storage | Room temperature, in a cool, dry area | [4][10] |

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its various functional groups. The N-oxide group (N⁺–O⁻) is a powerful electron-withdrawing entity that also possesses a high dipole moment.[1] This effect is amplified by the strongly electron-withdrawing nitro group (NO₂) at the C-4 position and the inductive electron withdrawal by the chlorine atom at C-2.[1] In contrast, the methyl group (CH₃) at C-5 acts as a weak electron-donating group.[1]

This specific arrangement profoundly influences the electron density of the pyridine ring, creating highly electrophilic centers, particularly at the C-2 and C-4 positions. This electronic activation is the primary driver for the compound's utility in nucleophilic aromatic substitution reactions.[1]

Caption: Structure of this compound.

Synthesis Protocol

The standard synthesis of this compound involves the nitration of its precursor, 2-chloro-5-methylpyridine-1-oxide. This transformation is a classic electrophilic aromatic substitution on an activated heterocyclic ring.

Experimental Workflow: Nitration of 2-chloro-5-methylpyridine-1-oxide

This protocol is based on established laboratory procedures for the nitration of pyridine N-oxides.[3][4]

Causality: The use of a strong acid mixture (concentrated nitric and sulfuric acids) is crucial. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species required for the nitration of the electron-rich pyridine N-oxide ring. The reaction is heated to overcome the activation energy for the substitution.[3][4]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a nitrating mixture by carefully adding 209 mL of concentrated sulfuric acid to 165 mL of concentrated nitric acid in a suitable reaction vessel, ensuring the mixture is cooled in an ice bath to manage the exothermic process.

-

Substrate Addition: To the cooled nitrating mixture, slowly and portion-wise add 56.4 g of 2-chloro-5-methylpyridine-1-oxide. Maintain control over the internal temperature throughout the addition.

-

Reaction: Once the addition is complete, heat the reaction mixture to 100 °C and maintain stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]

-

Quenching: After cooling the mixture to room temperature, carefully pour it into a large volume of crushed ice/ice water. This step quenches the reaction and precipitates the product.[3]

-

Neutralization and Isolation: Adjust the pH of the aqueous suspension to 2-3 using a sodium carbonate solution. The resulting yellow solid product is collected by filtration.[3]

-

Purification: Wash the collected solid with ice water. The aqueous filtrate can be extracted with hot chloroform to recover any dissolved product. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[3] A reported yield for this procedure is approximately 80%, with mass spectral data confirming the product (M+H = 189).[3]

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its key functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The C-2 position is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the adjacent N-oxide and the 4-nitro group.[1] This makes the chlorine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is foundational for building molecular complexity and synthesizing diverse libraries of substituted pyridine derivatives.[1] While specific examples for this exact compound are not detailed, the reactivity of analogous 2-chloronitropyridines strongly indicates its high potential for SNAr reactions.[1][11]

Reduction of the Nitro and N-oxide Groups

Both the nitro group and the N-oxide function can be readily reduced. This transformation is a critical step in the synthesis of valuable pharmaceutical intermediates. A prominent application is in the synthesis of the mineralocorticoid receptor (MR) antagonist finerenone.[1][12]

Protocol: Catalytic Hydrogenation to 2-chloro-5-methyl-4-pyridinamine

This reaction involves the selective reduction of both the 4-nitro group and the N-oxide function in a single step.[1][12]

-

Setup: In a pressure reactor, add this compound.

-

Catalyst and Solvent: Add a platinum-based catalyst (e.g., platinum on carbon) and a suitable solvent like ethanol.[12] A patent describes using a 0.8% Platinum (Pt) + 0.6% Molybdenum (Mo) on carbon catalyst for this transformation.[12]

-

Inerting: Seal the reactor and inert the atmosphere by purging with an inert gas like argon (e.g., 3 cycles at 3 bar).[12]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3 bar) and stir the reaction at a controlled temperature (e.g., 30°C) for approximately 20 hours, or until starting material is consumed.[12]

-

Workup: Depressurize the reactor, inert the atmosphere again, and filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under vacuum to yield 2-chloro-5-methyl-4-pyridinamine, a key intermediate for finerenone synthesis.[1][12]

Caption: Key reaction pathways for the title compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[5][13]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |

| Explosives | H201: Explosive; mass explosion hazard |

Data sourced from PubChem and ECHEMI.[4][5][13]

Recommended Handling Procedures

Given its hazardous nature, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[7][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][14]

-

Skin Protection: Wear chemical-resistant gloves (inspect before use) and protective clothing.[7][13][14]

-

Respiratory Protection: If dust or aerosols are generated, use a full-face respirator with appropriate cartridges (e.g., NIOSH P95 or EU EN 143).[14]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and launder contaminated clothing before reuse.[10][13]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from incompatible materials like strong oxidizing agents.[4][7][10]

References

- Benchchem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ECHEMI. (n.d.). This compound SDS, 60323-96-8 Safety Data Sheets.

- Guidechem. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE 60323-98-0 wiki.

- Capot Chemical. (2009). MSDS of 2-Chloro-4-nitropyridine-N-oxide.

- Apollo Scientific. (2022). This compound.

-

Chemsrc. (n.d.). CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Product Description.

-

IndiaMART. (n.d.). 2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

- precisionFDA. (n.d.). This compound.

- Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives.

- lookchem. (n.d.). Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

PMC - NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

- The Chemistry of Synthesis. (n.d.). Understanding 2-Chloro-5-nitropyridine's Reactivity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. indiamart.com [indiamart.com]

- 3. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 8. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. GSRS [precision.fda.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. capotchem.com [capotchem.com]

2-Chloro-5-methyl-4-nitropyridine N-oxide physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-methyl-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 60323-96-8). As a key intermediate in modern synthetic chemistry, particularly in the synthesis of pharmaceutical agents like the mineralocorticoid receptor (MR) antagonist finerenone, a thorough understanding of its characteristics is paramount for process optimization, safety, and successful experimental outcomes.[1] This document moves beyond a simple recitation of data points, offering insights into the causal relationships between the compound's unique molecular structure and its observable properties, reactivity, and handling requirements. All data is substantiated by authoritative sources to ensure scientific integrity.

Introduction: A Versatile Synthetic Building Block

This compound is a polysubstituted pyridine derivative whose value lies in the strategic arrangement of its functional groups.[2] The pyridine N-oxide scaffold, first described by Meisenheimer in 1926, provides a unique electronic profile that significantly influences the reactivity of ring substituents.[1] In this specific molecule, the interplay between the N-oxide, the electron-withdrawing nitro and chloro groups, and the weakly electron-donating methyl group creates a highly activated system. This activation is particularly relevant at the C-2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity makes the compound a valuable precursor for introducing diverse functionalities, underpinning its utility in multi-step syntheses within pharmaceutical and agrochemical research.[1][2]

Molecular Structure and Physicochemical Influence

The physical properties of this compound are a direct consequence of its molecular architecture. The structure features a pyridine ring with four distinct functional groups, each contributing to the molecule's overall polarity, reactivity, and intermolecular interactions.

-

N-Oxide Group (N⁺–O⁻): This dative bond introduces a significant dipole moment, making the molecule highly polar. It also acts as a strong electron-withdrawing group by induction, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack.[1]

-

4-Nitro Group (NO₂): As one of the strongest electron-withdrawing groups, the nitro group further enhances the electrophilicity of the pyridine ring, especially at the ortho (C-3, C-5) and para (C-2, C-6) positions relative to itself.[1] This synergizes with the N-oxide to make the C-2 chloro group exceptionally labile.

-

2-Chloro Group (Cl): The chlorine atom is electron-withdrawing via induction. Its position, activated by both the adjacent ring N-oxide and the para-nitro group, makes it the primary site of reactivity for SNAr reactions.[1]

-

5-Methyl Group (CH₃): This is a weak electron-donating group that slightly modulates the electronic profile of the ring.[1]

Caption: 2D structure of this compound.

Core Physical Properties

The following table summarizes the key experimentally determined and predicted physical properties of the compound. These values are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [1][3][4][5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][5][6] |

| Molecular Weight | 188.57 g/mol | [1][3][5][6] |

| Appearance | Yellow solid / powder | [1][2][7] |

| Melting Point | 151 - 160 °C (Reported range) | [6][8][9] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [9] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [6][9] |

| Bulk Density | 600 kg/m ³ | [8] |

| Water Solubility | 4 g/L | [8] |

| Mass Spectrum | M+H = 189 | [1][7] |

| Storage Conditions | Room temperature, under inert gas (2-8°C recommended) | [6][8][9] |

Detailed Analysis of Properties and Methodologies

Appearance and State

The compound is consistently reported as a yellow solid at standard temperature and pressure.[1][7] The color is characteristic of many nitro-aromatic compounds, arising from electronic transitions within the conjugated π-system. Its solid state is a consequence of the strong intermolecular forces, including dipole-dipole interactions stemming from the polar N-oxide and nitro groups, which favor an ordered crystal lattice.

Melting Point Determination

The melting point is a critical indicator of purity. The reported range of 151-160 °C suggests that minor variations in crystalline form or purity can influence the value.[6][8][9] A sharp melting range (e.g., 1-2 °C) typically indicates high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice.

Standard Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the finely ground, dry compound is packed into a capillary tube to a height of 2-3 mm. Rationale: A small, tightly packed sample ensures uniform heat transfer.

-

Instrument Setup: The capillary is placed in a calibrated melting point apparatus.

-

Ramp Rate: The sample is heated rapidly to about 15-20 °C below the expected melting point (e.g., to ~135 °C). The heating rate is then reduced to 1-2 °C per minute. Rationale: A slow ramp rate near the melting point is crucial for thermal equilibrium, ensuring an accurate reading.

-

Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire solid phase becomes liquid (clear point) are recorded as the melting range.

Solubility Profile

The compound exhibits low solubility in water (4 g/L), which is consistent with its predominantly organic structure.[8] While the N-oxide and nitro groups are polar and capable of hydrogen bonding with water, the aromatic ring and methyl group are hydrophobic. Its solubility is expected to be higher in polar organic solvents like chloroform, ethyl acetate, and acetone, which can effectively solvate the polar molecule. This is evidenced by the use of hot chloroform for extraction during its synthesis.[7]

Spectral Data

Mass spectrometry data confirms the molecular weight with a protonated molecular ion peak [M+H]⁺ at m/z 189.[1][7] While specific NMR and IR spectra are not detailed in the provided search results, one would expect:

-

¹H NMR: Signals corresponding to the two aromatic protons and the methyl group protons, with chemical shifts influenced by the anisotropic effects of the surrounding functional groups.

-

¹³C NMR: Six distinct signals for the six carbon atoms in the molecule.

-

FTIR: Characteristic stretching frequencies for the N-O bond of the N-oxide, asymmetric and symmetric stretches for the NO₂ group, and C-Cl stretching.

Synthesis Workflow and Purity

The physical properties of a compound are only reliable if the sample is pure. The most common synthesis route involves the nitration of a precursor, which must be followed by a robust purification process to isolate the target compound.[6][7]

Caption: Workflow for the synthesis and purification of the title compound.[6][7]

Safety and Handling

From a practical standpoint, the hazard profile of a chemical is one of its most important properties. This compound is classified with several hazards that necessitate strict handling protocols.

GHS Hazard Identification: [4][5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [4][8][10]

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some sources recommend storage under an inert atmosphere at 2-8°C.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a yellow, crystalline solid with a melting point in the range of 151-160 °C and limited water solubility. Its physical properties are intrinsically linked to its highly polarized and functionalized molecular structure. The strategic placement of the N-oxide, chloro, and nitro groups renders it a highly valuable and reactive intermediate for organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its physical data, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

This compound | C6H5ClN2O3 | CID 12318010. PubChem. [Link]

-

CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide. Chemsrc. [Link]

-

2-chloro-5-methyl-4-nitropyridine-n-oxide. Chongqing Chemdad Co., Ltd. [Link]

- Preparation of 2-chloro-5-methylpyridine.

-

2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder. IndiaMART. [Link]

-

2-chloro-5-methyl-4-nitropyridine-n-oxide. Chongqing Chemdad Co., Ltd. [Link]

-

2-Chloro-4-nitropyridine N-oxide. ResearchGate. [Link]

-

2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder at ₹ 36000/kg. IndiaMART. [Link]

Sources

- 1. This compound | 60323-96-8 | Benchchem [benchchem.com]

- 2. indiamart.com [indiamart.com]

- 3. guidechem.com [guidechem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Safety and Hazards of 2-Chloro-5-methyl-4-nitropyridine N-oxide

Introduction: 2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS No: 60323-96-8) is a substituted pyridine N-oxide that serves as a highly versatile intermediate in advanced organic synthesis.[1] Its utility is particularly notable in the pharmaceutical sector, where it is a key building block for complex molecules, including the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone.[1] The reactivity of the chloro and nitro groups, which are activated by the N-oxide moiety, makes this compound synthetically valuable but also introduces specific hazards that require careful management.[1]

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It provides an in-depth analysis of its hazard profile, outlines field-proven safety protocols, and offers a framework for risk assessment and emergency preparedness. The protocols described herein are built on a foundation of causality, explaining not just what to do, but why each step is critical for ensuring laboratory safety.

Section 1: Core Hazard Identification and Classification

A thorough understanding of a chemical's intrinsic hazards is the bedrock of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand stringent control measures.[2][3]

GHS Hazard Profile

The compound presents a multifaceted risk profile, encompassing potential explosive properties, acute toxicity, and significant irritant effects.

Caption: GHS Hazard Profile for this compound.

Detailed Hazard Analysis:

-

Explosive Hazard (H201): Several sources classify this compound as "Explosive; mass explosion hazard"[2][4][5]. This is the most severe hazard associated with the molecule and is likely attributable to the combination of the N-oxide and nitro functional groups, which can release significant energy upon decomposition. While some classifications have reportedly deleted this statement, a conservative approach is mandatory. Causality: The presence of a nitro group (an explosophore) on an aromatic ring, further activated by an N-oxide, creates a molecule with a high energy content that could be susceptible to detonation from shock, friction, or heat. Therefore, all handling should avoid these conditions.

-

Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed, with an oral LD50 value of 606 mg/kg in rats.[4] This places it in GHS Category 4 for acute oral toxicity.[2][4] Ingestion can lead to systemic toxic effects.

-

Skin and Eye Irritation (H315 & H319): It is a skin irritant (Category 2) and causes serious eye irritation (Category 2).[2][3][4] Causality: The reactive nature of the 2-chloro position, activated by electron-withdrawing groups, means the compound can potentially react with biological nucleophiles in skin and eye tissues, leading to inflammation and damage.

-

Respiratory Irritation (H335): As a dust or powder, it may cause respiratory irritation (Category 3).[2][3][4] Causality: Inhalation of fine particles can lead to mechanical and chemical irritation of the mucosal membranes in the respiratory tract.

| GHS Classification | Hazard Statement | Signal Word |

| Explosives, Division 1.1 | H201: Explosive; mass explosion hazard | Danger |

| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | Warning |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation | Warning |

| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation | Warning |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | Warning |

| Data sourced from multiple safety data sheets.[2][3][4] |

Section 2: Physicochemical Properties Relevant to Safety

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior in the laboratory and implementing appropriate controls.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₅ClN₂O₃ | - |

| Molecular Weight | 188.57 g/mol [2][6] | - |

| Appearance | White to off-white solid/powder[4] | The solid form presents a dust inhalation hazard. |

| Melting Point | 154-155 °C[5] | Indicates thermal stability at room temperature, but decomposition at higher temperatures is a concern. |

| Water Solubility | 4 g/L[4] | Limited solubility suggests that large volumes of water are needed for decontamination. |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides[7][8] | Co-storage and co-use must be strictly avoided to prevent violent reactions. |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide, Hydrogen chloride gas[8][9] | Generated under fire conditions, requiring use of a self-contained breathing apparatus for firefighters. |

Section 3: Risk Assessment and Mitigation Workflow

A systematic risk assessment is not a bureaucratic exercise but a critical thinking process to ensure all hazards are controlled. The following workflow provides a self-validating system for managing the risks associated with this compound.

Caption: A four-step workflow for risk assessment and mitigation.

Applying the Hierarchy of Controls:

-

Engineering Controls: This is the most effective line of defense.

-

Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust, prevents inhalation, and provides a protective barrier in case of an unexpected reaction.[8]

-

Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users.

-

Training: Personnel must be trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the emergency procedures.

-

Restricted Access: Designate specific areas for handling and storing this compound. Store it in a locked cabinet as per the P405 statement.[3][4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling, even if gloves were worn.[3]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be considered if there is a significant splash risk.

-

Skin Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7] A flame-resistant lab coat should be worn and kept fastened.[4]

-

Respiratory Protection: While the fume hood should prevent the need for a respirator, if engineering controls fail or for emergency response, a full-face respirator with appropriate cartridges should be used.[4]

-

Section 4: Protocol for Weighing and Dispensing Solid Compound

This protocol provides a self-validating, step-by-step methodology for a common laboratory task, integrating the control measures discussed previously.

-

Preparation: 1.1. Verify that the chemical fume hood is operational and has a valid certification. 1.2. Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves. 1.3. Cordon off the work area within the fume hood. 1.4. Place a plastic-backed absorbent liner on the fume hood surface to contain potential spills. 1.5. Assemble all necessary equipment (spatula, weighing paper/vessel, secondary container) inside the hood.

-

Handling and Weighing: 2.1. Carefully retrieve the stock container from its designated locked storage location.[3][4] 2.2. Place the stock container inside the fume hood. Avoid any physical shock or friction. 2.3. Slowly open the container, pointing the opening away from you. 2.4. Use a clean spatula to carefully transfer the desired amount of solid to the weighing vessel. Minimize the creation of dust by avoiding dropping the material from a height. 2.5. Securely close the stock container immediately after dispensing.

-

Post-Weighing and Cleanup: 3.1. Wipe the exterior of the stock container with a damp cloth before returning it to storage to remove any residual dust. 3.2. Carefully wipe the spatula and any other contaminated reusable equipment with a solvent-wetted cloth (e.g., ethanol or isopropanol). Place the contaminated cloth in a designated solid waste container. 3.3. Fold the absorbent liner inward and dispose of it in the designated solid hazardous waste stream. 3.4. Remove gloves using the proper technique and dispose of them. 3.5. Wash hands thoroughly with soap and water.[3]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Decision tree for emergency response to an incident.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Spill Response:

-

Small Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[8] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Clean the area with a detergent solution.

-

Large Spill: Evacuate the laboratory immediately. Alert others and contact your institution's emergency response team. Prevent entry into the area.

Section 6: Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[3] The container must be kept tightly closed.[3][4] The storage area should be locked and accessible only to authorized personnel.[3][4]

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all applicable local, regional, and national regulations at an approved waste disposal facility.[3][4] Do not dispose of down the drain or with general trash.

Conclusion

This compound is a valuable synthetic tool whose utility is matched by its significant hazard profile. Its potential as an explosive, combined with its acute toxicity and irritant properties, necessitates the highest standards of laboratory safety. By understanding the causality behind these hazards and implementing a multi-layered system of controls—from engineering solutions to meticulous personal practices—researchers can mitigate the risks and handle this compound with the confidence that comes from a deep and practical commitment to safety.

References

-

This compound | C6H5ClN2O3 | CID 12318010 - PubChem. [Link]

-

MSDS of 2-Chloro-4-nitropyridine-N-oxide - Capot Chemical. [Link]

-

CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc. [Link]

-

PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | 20173-49-3 - LookChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

- 8. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

A Researcher's Comprehensive Guide to 2-Chloro-5-methyl-4-nitropyridine N-oxide: Properties, Reactivity, and Safe Handling

An In-depth Technical Guide for Chemical and Pharmaceutical Development Professionals

Introduction

2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS No. 60323-96-8) is a polysubstituted heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.[1] Its unique electronic architecture, featuring a confluence of electron-withdrawing and -donating groups on a pyridine N-oxide scaffold, renders it a highly activated and versatile synthetic intermediate.[1] This guide provides a detailed examination of its chemical properties, reactivity profile, and, most critically, a comprehensive material safety data sheet (MSDS) analysis tailored for researchers and drug development professionals. A thorough understanding of its characteristics is paramount, not only to exploit its synthetic potential—most notably as a key precursor in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist finerenone—but also to ensure its safe and responsible handling in a laboratory setting.[1][2]

Section 1: Chemical and Physical Identity

The compound is a pale yellow solid under standard conditions.[3][4] Its identity and core physical properties are summarized below.

Chemical Structure

The structure is defined by a pyridine N-oxide core, which significantly alters the electron density of the aromatic ring compared to a standard pyridine, making it more susceptible to both nucleophilic and electrophilic attack. The chloro, nitro, and methyl groups each impart specific reactivity characteristics.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60323-96-8 | [1][3][5] |

| Molecular Formula | C₆H₅ClN₂O₃ | [3][5][6] |

| Molecular Weight | 188.57 g/mol | [1][3][5] |

| Appearance | Pale yellow solid | [3][4] |

| Melting Point | 154-160 °C | [3][7] |

| Boiling Point | 399.8 ± 37.0 °C (Predicted) | [8] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [3][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7][8] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The combination of a nitro group and an N-oxide on an aromatic ring can lead to high energy content, justifying the explosive classification, while its reactivity makes it a potent irritant.

| GHS Classification | Hazard Code | Description | Source(s) |

| Explosive | H201 | Explosive; mass explosion hazard | [5][9] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][9] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][9] |

Signal Word: Danger [9]

Precautionary Measures (Selected)

-

Prevention:

-

Response:

-

Storage & Disposal:

Section 3: Reactivity Profile and Synthetic Context

For the drug development professional, understanding the reactivity of this intermediate is as crucial as its safety profile. Its utility stems from the carefully orchestrated electronic effects of its substituents.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this molecule is the high reactivity of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr).[1] This is not inherent to 2-chloropyridine but is a direct consequence of the powerful electron-withdrawing effects of two key groups:

-

The N-oxide: The N⁺–O⁻ dative bond withdraws electron density from the entire pyridine ring, particularly from the ortho (C2, C6) and para (C4) positions.[1]

-

The 4-nitro group: As one of the strongest electron-withdrawing groups, it further depletes electron density at the C-2 position.[1]

This electronic depletion makes the C-2 carbon highly electrophilic and susceptible to attack by nucleophiles. The subsequent intermediate, a negatively charged Meisenheimer complex, is significantly stabilized by the delocalization of the negative charge onto the oxygen atoms of both the N-oxide and the nitro group. This stabilization lowers the activation energy of the reaction, making the substitution highly efficient.[1]

Caption: Generalized workflow for the SNAr reaction.

Field-Proven Application: Synthesis of Finerenone

A significant industrial application of this compound is as a starting material for the synthesis of finerenone.[1] This process involves the strategic reduction of both the 4-nitro group and the N-oxide function. For example, catalytic hydrogenation using a platinum catalyst can selectively reduce these functionalities to yield 2-chloro-5-methyl-4-pyridinamine, a key building block for the final drug molecule.[1][2]

Section 4: Protocols for Safe Handling and Storage

Given its hazardous classifications, strict adherence to safety protocols is mandatory.

Experimental Protocol: Handling the Solid Compound

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust.[11]

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat, buttoned completely.

-

Use chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult a glove compatibility chart for extended handling).

-

Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11]

-

-

Dispensing:

-

Use anti-static or spark-proof spatulas and tools for weighing and transferring the solid.

-

Ground all equipment where static discharge is possible.

-

Avoid creating dust clouds. If necessary, gently layer an inert gas like argon or nitrogen into the container before dispensing.

-

-

Post-Handling:

Storage Requirements

-

Condition: Store in a tightly sealed, properly labeled container.[10]

-

Location: Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[11] A dedicated cabinet for reactive or flammable compounds is recommended.

-

Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is best practice.[7][8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent exothermic or explosive reactions.[12][13]

Section 5: Emergency Procedures and First Aid

Rapid and correct response in an emergency is critical.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[9][12]

Spill and Fire Response

Caption: Emergency workflow for responding to a chemical spill.

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][12] Do not use a direct stream of water as it may scatter the material. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition produces toxic gases like nitrogen oxides (NOx) and hydrogen chloride.[12][13]

Section 6: Toxicological and Ecotoxicological Profile

While a complete toxicological profile is not available, the existing data and classifications warrant significant caution.

| Effect | Finding | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. The related compound 2-chloro-5-nitropyridine has a predicted oral LD50 of 738.87 mg/kg in rats. | [9][10] |

| Skin/Eye Irritation | Causes skin and serious eye irritation based on GHS classification. | [9] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | [9][14] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. Data is limited. | [12][15] |

| Mutagenicity/Reproductive Toxicity | No data available. | [12][15] |

| Ecotoxicity | Data is not available. The compound should be prevented from entering drains or water courses. | [11][15] |

Note: The absence of data does not imply the absence of hazard. Treat this compound with the caution appropriate for a reactive and potentially toxic substance.

Conclusion

This compound is an exemplary case of a highly valuable synthetic intermediate whose utility is intrinsically linked to its reactivity. This reactivity, however, necessitates a deep respect for its associated hazards, including its potential for explosive decomposition, acute toxicity, and severe irritant effects. For researchers in drug discovery and process chemistry, leveraging this molecule's potential requires an unwavering commitment to safety. By implementing robust engineering controls, consistent use of personal protective equipment, and adherence to the rigorous handling and emergency protocols outlined in this guide, scientists can safely unlock its synthetic power.

References

- Benchchem. (n.d.). This compound | 60323-96-8.

- ECHEMI. (n.d.). 60323-96-8, this compound Formula.

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.

- ChemicalBook. (n.d.). 60323-96-8(2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Product Description.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-chloro-5-methyl-4-nitropyridine-n-oxide.

- PubChem. (n.d.). This compound | C6H5ClN2O3 | CID 12318010.

- ECHEMI. (n.d.). This compound SDS, 60323-96-8 Safety Data Sheets.

- Capot Chemical. (2009). MSDS of 2-Chloro-4-nitropyridine-N-oxide.

- Chemsrc. (n.d.). CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide.

- Apollo Scientific. (2022). This compound Safety Data Sheet.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-chloro-5-methyl-4-nitropyridine-n-oxide.

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chloro-5-nitropyridine.

- Fisher Scientific. (2025). Safety Data Sheet - 4-Nitropyridine N-oxide.

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 5. This compound | C6H5ClN2O3 | CID 12318010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 60323-96-8 CAS MSDS (2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. CAS#:60323-96-8 | 2-chloro-5-methyl-4-nitropyridine-n-oxide | Chemsrc [chemsrc.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Electronic Structure and Synthetic Utility of 2-Chloro-5-methyl-4-nitropyridine N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridine N-oxides represent a class of heterocyclic compounds with significant and diverse applications. The introduction of an N-oxide functionality to the pyridine ring profoundly alters its electronic properties, enhancing its utility as a versatile synthetic intermediate. This guide provides an in-depth technical exploration of a particularly valuable derivative, 2-Chloro-5-methyl-4-nitropyridine N-oxide.

This compound has emerged as a crucial building block in the synthesis of complex pharmaceuticals, most notably the non-steroidal mineralocorticoid receptor antagonist, finerenone.[1] Its unique electronic architecture, arising from the interplay of electron-donating and electron-withdrawing substituents, dictates its reactivity and renders it a highly valuable tool for drug development professionals.

This whitepaper will dissect the core electronic structure of this compound, providing a detailed examination of its synthesis, reactivity, and spectroscopic characterization. By integrating theoretical insights with practical, field-proven protocols, this guide aims to equip researchers and scientists with the comprehensive knowledge required to effectively harness the synthetic potential of this important molecule.

Physicochemical and Structural Properties

This compound is a pale yellow solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5ClN2O3 | [3] |

| Molecular Weight | 188.57 g/mol | [3] |

| CAS Number | 60323-96-8 | [3] |

| Melting Point | 154-155 °C | [4] |

| Boiling Point (Predicted) | 399.8 ± 37.0 °C | [4] |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | -2.38 ± 0.10 | [4] |

The molecular structure of this compound is characterized by a planar pyridine N-oxide ring. Studies on the closely related compound, 2-chloro-4-nitropyridine N-oxide, have shown that the nitro group is essentially coplanar with the aromatic ring, exhibiting only a small twist angle.[6] This planarity is a key feature influencing the molecule's electronic properties and reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategy involves the N-oxidation of a substituted pyridine, followed by nitration.[1]

Established Synthetic Route

The most common synthetic pathway commences with the N-oxidation of 2-chloro-5-methylpyridine, followed by a regioselective nitration at the 4-position of the pyridine ring.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the laboratory synthesis of this compound, adapted from established procedures.[7]

Step 1: N-oxidation of 2-chloro-5-methylpyridine

-

This initial step is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Nitration of 2-chloro-5-methylpyridine N-oxide

-

To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.[7]

-

Stir the reaction mixture at 100 °C for 2 hours.[7]

-

Cool the mixture to room temperature and pour it into ice water.[7]

-

Adjust the pH to 2-3 with a sodium carbonate solution.[7]

-

Collect the resulting yellow solid by filtration and wash with ice water.[7]

-

Combine the filtrates and extract with hot chloroform.[7]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[7] The reported yield for this process is approximately 80%, with mass spectral data showing M+H = 189.[7]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Electronic Structure and Reactivity

The electronic character of this compound is a product of the cumulative effects of its substituents on the pyridine N-oxide core.

The Interplay of Substituents: An Analysis of Electronic Effects

-

N-oxide group: The N-oxide introduces a zwitterionic character (N⁺–O⁻) to the pyridine ring, creating a significant dipole moment. This group is a strong electron-withdrawing group via induction but can also act as a π-donor.[1]

-

Nitro group (-NO₂): Positioned at C4, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring.[1]

-

Chloro group (-Cl): Located at C2, the chlorine atom is an electron-withdrawing group through induction but can also function as a weak π-donor.[1]

-

Methyl group (-CH₃): At the C5 position, the methyl group is a weak electron-donating group through hyperconjugation.[1]

This combination of electron-withdrawing groups, particularly the N-oxide and nitro functionalities, renders the pyridine ring electron-deficient and highly susceptible to nucleophilic attack.

Theoretical and Computational Insights

-

Molecular Orbital Analysis (HOMO-LUMO): The presence of strong electron-withdrawing groups is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a good electron acceptor. This low-lying LUMO is a key factor in its high reactivity towards nucleophiles.

-

Charge Distribution and Electrostatic Potential: The electrostatic potential map of the molecule is anticipated to show a highly positive (electron-deficient) region around the pyridine ring, particularly at the positions ortho and para to the electron-withdrawing groups (C2 and C4). Conversely, the oxygen atoms of the N-oxide and nitro groups will exhibit significant negative (electron-rich) potential.